molecular formula C8H2BrF2NO2 B2989579 7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione CAS No. 874831-42-2

7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2989579
CAS No.: 874831-42-2
M. Wt: 262.01
InChI Key: YLSQVYKNOYXLPY-UHFFFAOYSA-N
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Description

7-Bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole derivative characterized by a bicyclic structure with bromo (Br) and difluoro (F) substituents at positions 7, 5, and 6, respectively. This compound’s structural complexity arises from the interplay of halogenation and ring saturation, making it relevant for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

7-bromo-5,6-difluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-4-5(11)3(10)1-2-6(4)12-8(14)7(2)13/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSQVYKNOYXLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)Br)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and fluorination of indole derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the indole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield a variety of substituted indole compounds .

Scientific Research Applications

7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenation Patterns and Substituent Positioning

7-Bromo-5-fluoroindoline-2,3-dione (CAS: 20870-78-4)
  • Structural Differences : Lacks the second fluorine at position 6 compared to the target compound.
  • Implications : Reduced electron-withdrawing effects may lower stability and alter reactivity in nucleophilic substitutions. Similarity score: 0.82 .
4,5,6,7-Tetrafluoroindole
  • Structural Differences : Contains four fluorine atoms on the indole ring but lacks bromine and the 2,3-dione group.
  • Synthesized via a five-step sequence from hexafluorobenzene, highlighting scalability .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
  • Structural Differences : Chlorine replaces bromine at position 7; a carboxylic acid group substitutes the dione.
  • Implications : The smaller Cl atom may reduce steric hindrance, while the carboxylic acid introduces acidity (pKa ~3–4), differing from the neutral dione .

Functional Group Variations

5-Bromo-3-(triazol-1-yl)ethylindole (9c)
  • Structural Differences : Bromine at position 5; triazole and dimethoxyphenyl substituents replace the dione.
  • Synthesized via CuI-catalyzed click chemistry (50% yield) .
(3aR,4R,7S,7aS)-5,6-Dibromo-2-(3-(trifluoromethyl)phenyl)hexahydroisoindole-1,3-dione
  • Structural Differences : Hexahydro saturated ring; dibromo and trifluoromethyl groups.
  • Implications : Saturation increases conformational rigidity, while dibromo substitution may enhance halogen bonding in crystal packing .

Physicochemical Properties

Melting Points and Stability
  • Target Compound: No direct data, but analogue 33 (7-bromo-5,6-difluoro-1-(thiophen-3-ylmethyl)indoline-2,3-dione) decomposes above 250°C, suggesting high thermal stability .
  • 7-Chloro-3-methylindole-2-carboxylic Acid : Likely lower melting point due to carboxylic acid group .
Spectral Data
  • Target Compound : Expected $^{1}\text{H NMR}$ shifts near δ 7.5–7.0 (aromatic protons) and δ 5.4 (CH$_2$ from substituents), based on analogue 33 .
  • 9c : $^{1}\text{H NMR}$ shows aromatic peaks at δ 7.3–7.5 and triazole protons at δ 8.1 .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Substituents Molecular Weight Key Functional Groups
Target Compound 7-Br, 5,6-F, 2,3-dione ~287.98* Dione, Br, F
7-Bromo-5-fluoroindoline-2,3-dione 7-Br, 5-F, 2,3-dione ~269.97 Dione, Br, F
4,5,6,7-Tetrafluoroindole 4,5,6,7-F ~184.09 Indole, F
9c 5-Br, triazole, dimethoxy ~427.08 Triazole, Br, OMe

*Calculated based on formula C$8$H$3$BrF$2$NO$2$.

Biological Activity

7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. The unique substitution pattern of this compound enhances its potential as a therapeutic agent in various fields, including oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors and influence several biochemical pathways.

Target Interaction

Research indicates that this compound can interact with protein targets involved in critical cellular processes. For instance, it may inhibit enzymes or modulate receptor activity, leading to downstream effects that can alter cell proliferation and survival.

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Mechanism : The compound has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
    • Case Study : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines (IC50 values ranging from 10–30 µM) .
  • Antiviral Properties :
    • Mechanism : It has been studied for its ability to inhibit viral replication.
    • Case Study : The compound exhibited significant antiviral activity against HIV and other viruses, with IC50 values indicating effective inhibition .
  • Antimicrobial Activity :
    • Mechanism : The compound demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
    • Case Study : Studies reported minimum inhibitory concentrations (MIC) as low as 46.9 µg/mL against resistant bacterial strains .

Research Findings

A summary of relevant studies and findings regarding the biological activity of this compound is presented below:

Study Type Biological Activity IC50/MIC Values Notes
In Vitro Cancer StudyAnticancer10–30 µMEffective against multiple cancer cell lines
Antiviral StudyAntiviralVariesSignificant inhibition of viral replication
Antimicrobial StudyAntimicrobial46.9 µg/mLEffective against multi-drug resistant bacteria

Q & A

Q. What are the optimal synthetic routes for 7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted precursors under acidic conditions. For example, N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid at 60–90°C for 3 hours yields 82% product after recrystallization . Key factors include:
  • Temperature control : Higher temperatures (e.g., 90°C) accelerate cyclization but may increase side reactions.
  • Acid strength : Concentrated sulfuric acid facilitates dehydration and ring closure.
  • Purification : Ice-water quenching followed by filtration minimizes impurities.
    Comparative synthesis routes for analogous bromo-fluoroindoles suggest that microwave-assisted methods or catalytic systems (e.g., CuI in PEG-400/DMF mixtures) can improve efficiency .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^13C NMR : Confirm regiochemistry of bromo and fluoro substituents. For example, fluoro atoms induce deshielding in adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • TLC : Monitor reaction progress using 70:30 ethyl acetate/hexane (Rf ≈ 0.30 for similar indole-diones) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ expected at m/z ~315.96 for C8_8H3_3BrF2_2NO2_2) .

Q. How can researchers assess the purity of this compound, and what challenges arise during analysis?

  • Methodological Answer :
  • Chromatography : Flash column chromatography with ethyl acetate/hexane gradients removes unreacted precursors .
  • Recrystallization : Ice-water quenching yields high-purity crystals, but residual solvents (e.g., DMF) require vacuum drying at 90°C .
  • Challenges : Bromo-fluoro substituents may cause overlapping signals in NMR; using deuterated DMSO as a solvent enhances resolution .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Bromo : Acts as a weakly deactivating group, directing electrophiles to meta/para positions. Nitration with NO2_2BF4_4 or trifluoroacetyl nitrate (TFAN) selectively targets the 4-position in bromoindoles .
  • Fluoro : Strongly electron-withdrawing, reduces reactivity toward electrophiles but stabilizes intermediates via inductive effects. For example, fluorinated indoles show resistance to oxidation .
  • Synergistic effects : Bromo-fluoro combinations may sterically hinder reactions at adjacent positions, necessitating harsher conditions (e.g., excess reagents or elevated temperatures) .

Q. What strategies resolve contradictory data in nitration reactions of bromo-fluoroindole derivatives?

  • Methodological Answer :
  • Control experiments : Compare nitration outcomes using TFAN vs. HNO3_3/H2_2SO4_4 to isolate solvent/acid effects .
  • Computational modeling : DFT calculations predict regioselectivity by analyzing frontier molecular orbitals (e.g., Fukui indices for electrophilic attack sites) .
  • Isotopic labeling : 15^{15}N-labeled reagents track nitration pathways and byproduct formation .

Q. How does this compound interact with biological targets, and what structural modifications enhance activity?

  • Methodological Answer :
  • Docking studies : Molecular docking with enzymes (e.g., kinases) identifies key interactions: bromo groups occupy hydrophobic pockets, while the dione moiety hydrogen-bonds with catalytic residues .
  • SAR studies : Introducing triazole or imidazole substituents (e.g., at position 3) improves solubility and binding affinity, as seen in cytotoxic indole derivatives .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :
  • QSPR models : Correlate logP and solubility with atomic charges calculated via Gaussian09 .
  • Molecular dynamics : Simulate crystal packing to predict melting points and stability under storage conditions .

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